9-(3-methoxybenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one
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Overview
Description
- This compound belongs to the class of heterocyclic compounds and features a complex structure with fused rings.
- Its systematic name is 9-(3-methoxybenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one .
- The compound contains a chromeno[6,7-e][1,3]oxazine scaffold, which contributes to its unique properties.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- researchers often employ multistep organic synthesis to access complex molecules like this one.
- Industrial production methods may involve modifications of existing synthetic pathways or novel approaches.
Chemical Reactions Analysis
- The compound likely undergoes various chemical reactions due to its functional groups.
- Potential reactions include oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed would vary based on the reaction conditions.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal its biological activity.
Medicine: Screening for potential drug-like properties, such as anticancer or anti-inflammatory effects.
Industry: Its use in materials science, catalysis, or as a starting material for fine chemicals.
Mechanism of Action
- The compound’s mechanism of action remains speculative without specific studies.
- Molecular targets and pathways involved would require experimental validation.
- Hypothetically, it could interact with enzymes, receptors, or cellular processes.
Comparison with Similar Compounds
- Unfortunately, I don’t have a direct list of similar compounds.
- Researchers would compare it with related molecules based on structural features, biological activity, and synthetic accessibility.
Properties
Molecular Formula |
C23H23NO4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
6-[(3-methoxyphenyl)methyl]-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C23H23NO4/c1-14-21-16(10-20-18-7-4-8-19(18)23(25)28-22(14)20)12-24(13-27-21)11-15-5-3-6-17(9-15)26-2/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3 |
InChI Key |
CPYCTZGSGIQKPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)CN(CO2)CC5=CC(=CC=C5)OC |
Origin of Product |
United States |
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